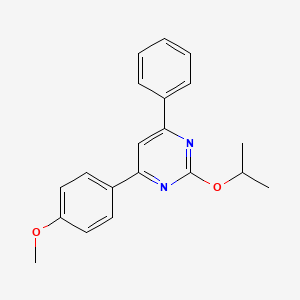![molecular formula C14H19F3N2 B5665982 1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)
1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, Grignard reactions, and various catalytic processes. For example, novel piperidine derivatives have been synthesized through reactions involving benzylamine, with modifications leading to variations in activity and properties. These methods offer a pathway to the synthesis of compounds like 1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine by altering the starting materials or reaction conditions (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed through spectroscopic methods and X-ray diffraction. For example, the molecular and crystal structures of various hydroxy derivatives of piperidines have been determined, offering insights into the conformation and molecular packing which could be applied to understanding 1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, displaying a range of chemical properties such as reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. The reactivity can be attributed to the presence of functional groups and the basic nature of the piperidine ring. Specific reactions, such as the formation of glycosidic linkages using piperidine reagents, highlight the versatility of these compounds in synthetic chemistry (Crich & Smith, 2001).
Propiedades
IUPAC Name |
1-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-19-8-6-12(7-9-19)18-10-11-4-2-3-5-13(11)14(15,16)17/h2-5,12,18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFVSFFLSPJYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5665900.png)
![rel-(4aS,7aS)-6-{3-[4-(3-methylphenyl)-1-piperazinyl]propanoyl}octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B5665906.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide](/img/structure/B5665920.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(methylthio)acetyl]piperidine](/img/structure/B5665928.png)
![1-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5665947.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)

![4-({2-[1-(2,3-dihydro-1H-inden-1-ylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5665975.png)


![3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B5665994.png)
